2-O-Methyl-beta-D-xylopyranose

Carbohydrate Chemistry Alkaline Stability Hydrolysis Kinetics

2-O-Methyl-beta-D-xylopyranose is a methylated monosaccharide derivative characterized by a methoxy group at the C-2 position of the beta-D-xylopyranose ring. While its parent compound, D-xylose, is the most abundant pentose in nature and a major constituent of hemicelluloses such as xylan , 2-O-Methyl-beta-D-xylopyranose is a rarely occurring sugar, primarily found as a specific structural element in complex polysaccharides like rhamnogalacturonan II (RG-II) in plant primary cell walls and as a key pharmacophoric moiety in marine steroidal glycosides.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 18652-95-4
Cat. No. B12683594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-Methyl-beta-D-xylopyranose
CAS18652-95-4
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1C(C(COC1O)O)O
InChIInChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1
InChIKeyUAXFCDNRLADBDZ-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-O-Methyl-beta-D-xylopyranose (CAS 18652-95-4): A Differentiated Methyl Glycoside Building Block


2-O-Methyl-beta-D-xylopyranose is a methylated monosaccharide derivative characterized by a methoxy group at the C-2 position of the beta-D-xylopyranose ring. While its parent compound, D-xylose, is the most abundant pentose in nature and a major constituent of hemicelluloses such as xylan [1], 2-O-Methyl-beta-D-xylopyranose is a rarely occurring sugar, primarily found as a specific structural element in complex polysaccharides like rhamnogalacturonan II (RG-II) in plant primary cell walls [2] and as a key pharmacophoric moiety in marine steroidal glycosides [3]. Its unique substitution pattern fundamentally alters its chemical reactivity, enzymatic recognition, and biological function, making it a critical, non-substitutable tool in glycoscience, chemical biology, and natural product chemistry, rather than a simple commodity chemical.

Why Generic Xylose or Simple Xylosides Cannot Replace 2-O-Methyl-beta-D-xylopyranose


Simple, cheaper xylose derivatives (e.g., xylose, methyl β-D-xylopyranoside) cannot substitute for 2-O-Methyl-beta-D-xylopyranose in specialized applications because the C-2 hydroxyl group is a critical determinant of a xyloside's chemical and biological properties. The unmethylated C-2 hydroxyl group is essential for base-catalyzed degradation pathways, meaning its absence confers dramatically enhanced chemical stability [1]. Biologically, the C-2 hydroxyl's presence or absence dictates whether a xyloside acts as a substrate or an inhibitor for key biosynthetic enzymes like β-1,4-galactosyltransferase 7 (β4GalT7), a pivotal enzyme in glycosaminoglycan (GAG) biosynthesis [2]. Fundamentally, the 2-O-methyl ether group is not an inert substituent; it is a structural signal that is absolutely required for the neurite outgrowth-promoting activity observed in starfish-derived steroid glycosides, a property absent in their des-methyl analogs [3]. Therefore, procuring the specific 2-O-methyl derivative is a prerequisite for correctly executing these specialized protocols.

Quantitative Differentiation Evidence for 2-O-Methyl-beta-D-xylopyranose vs. Analogs


Chemical Stability: A 1000-Fold Reduction in Alkaline Hydrolysis Rate via C-2 Methylation

The replacement of the C-2 hydroxyl group with a methyl ether in 2-O-Methyl-beta-D-xylopyranose results in a profound stabilization against base-catalyzed hydrolysis. A key study using p-nitrophenyl β-D-xylopyranoside as a model showed that blocking the HO-2 with a methyl group leads to a thousand-fold decrease in the alkaline hydrolysis rate compared to the unprotected xyloside [1]. This demonstrates that the 2-O-methyl group abolishes the neighboring-group participation mechanism (involving the C-2 oxyanion) that is the primary degradation pathway for unmethylated xylosides.

Carbohydrate Chemistry Alkaline Stability Hydrolysis Kinetics

Enzymatic Selectivity: C-2 Methylation Abolishes Substrate Activity for β4GalT7 and Confers Inhibitory Potential

Kinetic studies on human β-1,4-galactosyltransferase 7 (β4GalT7), the enzyme that initiates glycosaminoglycan (GAG) chain synthesis, reveal that a free 2-OH group on the xylose ring is critical for substrate recognition [1]. A focused library of 2-naphthyl β-D-xylopyranosides with modifications around the xylose moiety was tested. While the parent xyloside is a good substrate for galactosylation, modification at the 2-position, including epimerization, converts the molecule into an inhibitor of β4GalT7 [1]. For comparison, the parent compound 2-naphthyl β-D-xylopyranoside exhibits kinetic parameters of approximately K_M = 0.70 mM and k_cat/K_M = 1.6 M⁻¹s⁻¹ [2]. While specific k_cat/K_M values for the 2-O-methyl derivative were not determined, the study explicitly concludes that any modification at C-2, including methylation, renders the compound unable to act as an acceptor substrate and instead confers inhibitory properties, a drastic functional shift from the parent compound [1].

Glycobiology Glycosaminoglycan Biosynthesis Enzyme Kinetics β4GalT7

Neuritogenic Activity: 2-O-Methyl Moiety is Required for NGF-Mimetic Function in Starfish Steroid Glycosides

In the linckoside family of neuritogenic steroid glycosides isolated from the starfish Linckia laevigata, the presence of a 2-O-methyl-β-D-xylopyranose at C-3 of the steroid core is a conserved and essential structural feature for biological activity [1]. Linckosides A–F and I–P, which all possess this 2-O-methyl-β-D-xylopyranosyl moiety, demonstrate potent neurite outgrowth induction in PC12 cells and act as enhancers of nerve growth factor (NGF) [2]. In stark contrast, linckosides G, H, and J, which contain a simple β-D-xylopyranose (lacking the 2-O-methyl group) at the same position, do not exhibit this neuritogenic activity [1]. This direct comparison within the same natural product family provides clear evidence that the 2-O-methyl group is not an inert bystander but a critical pharmacophoric element.

Natural Product Chemistry Neuroscience Structure-Activity Relationship Steroidal Glycosides

Alkaline Degradation Resistance: O-2 Substitution Strongly Retards Peeling Reactions in Xylan Model Systems

In a study designed to model the industrial alkaline processing of beech xylan for viscose production, 2-O-methylxylobiose (a disaccharide containing a 2-O-methylated reducing-end xylose) was subjected to strong alkaline conditions (18% NaOH, 43°C). Kinetic monitoring by capillary electrophoresis demonstrated that the substitution at O-2 of the reducing xylose unit strongly retarded the alkaline degradation reactions, specifically the end-wise peeling reaction, compared to model compounds with a free 2-OH group [1]. This provides direct evidence that 2-O-methylation blocks the enolization/epimerization pathway that initiates the classical peeling cascade.

Wood Chemistry Biomass Processing Polysaccharide Degradation Alkaline Peeling

Unique Biomarker Specificity: 2-O-Methylxylose as a Diagnostic Monosaccharide for Rhamnogalacturonan II (RG-II)

2-O-methylxylose is one of a very limited set of rarely observed monosaccharides (along with apiose, 2-O-methylfucose, aceric acid, Kdo, and Dha) that are diagnostic for the presence and structural integrity of rhamnogalacturonan II (RG-II), a structurally complex and biologically critical pectic polysaccharide in plant primary cell walls [1]. A validated GC-EI-MS method for the simultaneous quantification of 15 cell wall monosaccharides includes 2-O-methylxylose as a specific analyte, enabling researchers to distinguish RG-II from other pectic domains [2]. In contrast, the common pentoses arabinose and xylose are ubiquitous across many polysaccharide classes and provide no such specificity.

Plant Cell Wall Biology Analytical Glycobiology Polysaccharide Characterization Biomarker Discovery

High-Value Application Scenarios Where 2-O-Methyl-beta-D-xylopyranose is Irreplaceable


Synthesis of β4GalT7 Inhibitors for Anti-Cancer Glycobiology Research

For research groups targeting the glycosaminoglycan (GAG) biosynthesis pathway as an anti-cancer strategy, 2-O-Methyl-beta-D-xylopyranose is a critical starting material for synthesizing β4GalT7 inhibitors. As demonstrated by Siegbahn et al. [1], C-2 modified xylosides are unable to act as acceptor substrates for galactosylation and instead function as inhibitors of this key enzyme. Using this specific 2-O-methyl building block allows medicinal chemists to design selective inhibitors that block GAG chain initiation, potentially disrupting tumor growth and metastasis. The use of unmethylated xylose or simple xylosides would yield a substrate, not an inhibitor, resulting in a failed drug discovery campaign. This makes the 2-O-methyl derivative a non-substitutable procurement item for any lab working at the interface of glycobiology and oncology.

Total Synthesis of Neuritogenic Natural Products for Neurodegenerative Disease Research

The total synthesis of neuritogenic starfish steroid glycosides (linckosides) for preclinical evaluation against neurodegenerative diseases like Alzheimer's requires the specific incorporation of the 2-O-methyl-β-D-xylopyranosyl moiety at the C-3 position of the steroidal aglycone [2]. Direct structure-activity relationship (SAR) comparisons within the linckoside family have proven that congeneric compounds with a non-methylated β-D-xylopyranose at this position are biologically inactive [2]. For synthetic chemists producing these natural products, the procurement of authentic 2-O-Methyl-beta-D-xylopyranose glycosyl donor is not optional; substituting with a standard xylosyl donor guarantees the synthesis of an inactive compound and represents a complete loss of invested synthetic effort.

Plant Cell Wall Polysaccharide Fingerprinting and RG-II Quantification

For core facilities and analytical labs specializing in plant cell wall polysaccharide characterization, pure 2-O-Methyl-beta-D-xylopyranose (or the corresponding reducing sugar, 2-O-methylxylose) is an indispensable analytical reference standard. It enables the unambiguous identification and quantification of rhamnogalacturonan II (RG-II), a structurally critical pectic polysaccharide, via GC-MS after derivatization [3]. Because 2-O-methylxylose is a rare and specific sugar unique to RG-II, its detection serves as a definitive marker for RG-II presence. Standard xylose or common pentose standards cannot provide this specificity, making the procurement of the methylated standard essential for generating accurate and publishable cell wall composition data for plant biology, food science, and bioenergy feedstock analysis.

Alkaline-Stable Synthetic Intermediates for Biomass Valorization Chemistry

In the development of chemical processes for the valorization of hemicellulosic biomass (e.g., xylan) under alkaline conditions, 2-O-Methyl-beta-D-xylopyranose derivatives serve as exceptionally stable synthetic intermediates and mechanistic probes. Sartori et al. demonstrated that O-2 substitution on the reducing xylose unit strongly retards the alkaline peeling reaction that degrades native xylan under industrial viscose process conditions (18% NaOH, 43°C) [4]. By incorporating the 2-O-methyl protecting group, process chemists can design stable model substrates for kinetic studies or produce modified xylans with enhanced process stability. This application is precluded by the use of unmethylated xylose, which would rapidly degrade under the same conditions, providing no useful data or products.

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